Harmaline hydrochloride dihydrate

MAO-A Inhibition Neuropharmacology Structure-Activity Relationship

Researchers require consistent, well-characterized β-carbolines to avoid variability from crude extracts or free-base instability. Harmaline hydrochloride dihydrate solves this as a stabilized, >98% HPLC reference standard. - **Selective MAO-A inhibitor** (~25,000-fold over MAO-B). - **Pharmacological tool** for acute tremor induction in rodents (e.g., 30 mg/kg IP). - **Analytical standard** for LC-MS/MS, HPLC-DAD. - **Biological probe** for NO-dependent vasorelaxation studies. Supplied as a defined dihydrate salt ensuring batch-to-batch reproducibility.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 6027-98-1
Cat. No. B008384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmaline hydrochloride dihydrate
CAS6027-98-1
SynonymsHARMALOL METHYL ETHER HYDROCHLORIDE DIHYDRATE; HARMALINE HYDROCHLORIDE DIHYDRATE; 1-METHYL-7-METHOXY-3,4-DIHYDRO-BETA-CARBOLINE HYDROCHLORIDE DIHYDRATE; 3,4-DIHYDRO-7-METHOXY-1-METHYL-9H-PYRIDO[3,4-B]-INDOLE HYDROCHLORIDE DIHYDRATE; 3,4-DIHYDRO-7-METHOXY
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl
InChIInChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H
InChIKeyPULNGKOFHCQQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmaline Hydrochloride Dihydrate: Standardized Alkaloid for Research


Harmaline hydrochloride dihydrate is a high-purity, hydrated hydrochloride salt of the naturally occurring β-carboline alkaloid harmaline [1]. As a fully characterized and stabilized form, it is supplied as an analytical reference standard with typical HPLC purity exceeding 98% [2], making it the preferred choice for quantitative and reproducible research over crude plant extracts or less stable free-base preparations. Harmaline functions as a potent, reversible, and highly selective inhibitor of monoamine oxidase A (MAO-A) and is widely employed as a pharmacological tool to induce rhythmic neuronal firing in the inferior olivary nucleus, serving as a key animal model for essential tremor [3].

Standardized form Hydrated hydrochloride salt supports batch consistency and reproducible quantification
Analytical reference High-purity, HPLC-verified standard for alkaloid quantification workflows
MAO-A tool compound Selective MAO-A inhibitor for neuropharmacology pathway studies
Tremor model induction Established research tool for inducing rhythmic inferior olive firing in rodent models

Harmaline Hydrochloride Dihydrate: Why Analogs Cannot Substitute


Substituting harmaline with structurally similar β-carboline alkaloids like harmine or harmalol introduces significant variability in key research parameters, including enzyme inhibition potency, selectivity profile, and in vivo pharmacokinetics [1]. While all three alkaloids inhibit MAO-A, their IC50 values and target specificity differ markedly, directly impacting the interpretation of experimental results. For instance, harmine exhibits a distinct DYRK1A/MAO-A inhibition ratio and different metabolic stability, whereas harmalol lacks the endothelium-dependent vasorelaxant activity characteristic of harmaline [2][3]. The use of a precisely defined, high-purity salt form like harmaline hydrochloride dihydrate ensures batch-to-batch consistency, eliminates variability from undefined plant extracts, and is essential for generating reproducible, quantitative data in fields ranging from neuropharmacology to analytical chemistry.

Analog enzyme inhibition profile
Harmine or harmalol show differing MAO-A IC50 values and DYRK1A/MAO-A inhibition ratios, which may alter assay interpretation.
Vascular mechanism divergence
Harmalol lacks endothelium-dependent vasorelaxation, limiting direct substitution for NO signaling pathway studies.
Tremorogenic specificity
NMDA receptor inverse agonism is not established for other β-carbolines or MAO inhibitors, so tremor model reliability may not transfer.

Harmaline Hydrochloride Dihydrate: Evidence for Selection


MAO-A Inhibition: Potency vs. Harmalol

In a direct comparative study using a human MAO-A enzymatic assay, harmaline demonstrated significantly higher potency than its primary metabolite, harmalol [1].

MAO-A inhibition
Head-to-head
Harmaline IC50 = 0.09 µM vs Harmalol IC50 = 0.66 µM (7.3-fold more potent)
Supports MAO-A pathway inhibition interpretation
Potency difference may affect concentration selection in enzyme assays
MAO-A Inhibition Neuropharmacology Structure-Activity Relationship

Vasorelaxation: Endothelium-Dependent Action vs. Harmalol

In a head-to-head comparison using isolated rat thoracic aorta, harmaline and harmine exhibited endothelium-dependent vasorelaxant effects, whereas harmalol's effect was independent of the endothelium [1].

Vasorelaxation mechanism
Head-to-head
Harmaline: endothelium-dependent (NO-mediated); Harmalol: endothelium-independent
Supports NO signaling pathway research fit
Mechanistic divergence limits functional substitution
Vascular Biology Endothelial Function Nitric Oxide

MAO-A Selectivity Over MAO-B

Harmaline exhibits an extremely high degree of selectivity for the MAO-A isozyme over MAO-B, a defining characteristic that distinguishes it from other MAO inhibitors [1].

MAO-A selectivity
Cross-study comparable
~25,000-fold selectivity over MAO-B (IC50 MAO-A 2.3 nM, MAO-B 59,000 nM)
High selectivity window supports MAO-A-specific pathway interpretation
Off-target MAO-B activity negligible at relevant concentrations
Enzyme Selectivity MAO-B Off-Target Effects

NMDA Receptor Inverse Agonism

Harmaline possesses a unique pharmacological action as an inverse agonist at the NMDA receptor, a mechanism not shared by all β-carboline analogs, which underpins its specific use as a tremorogenic agent [1][2].

NMDA receptor action
Class-level
Inverse agonist; induces tremor in mice at 30 mg/kg; not shared by all analogs
Reported mechanism context for tremor model induction
Data to verify for direct analog comparisons
NMDA Receptor Neuropharmacology Tremor Model

DYRK1A/MAO-A Dual Inhibition Profile

Harmaline exhibits a significantly different dual-inhibition profile compared to its close analog harmine, as shown by the ratio of their IC50 values for DYRK1A and MAO-A [1].

DYRK1A/MAO-A profile
Head-to-head
Harmaline DYRK1A:MAO-A ratio = 26.1 vs Harmine ratio = 1.2 (>21-fold higher)
Supports MAO-A-dominant pathway studies; dual inhibition profile differs from harmine
Relevant for polypharmacology assay design
Polypharmacology Kinase Inhibition Drug Discovery

Harmaline Hydrochloride Dihydrate: Defined Applications


Essential Tremor Rodent Model

Harmaline hydrochloride dihydrate is the definitive pharmacological tool for inducing an acute, reversible tremor in rodents that closely mimics the pathology of human essential tremor. As supported by its mechanism as an NMDA receptor inverse agonist and its induction of rhythmic firing in the inferior olive, a single intraperitoneal dose (e.g., 30 mg/kg in mice) reliably generates the tremor phenotype [1][2]. Its high MAO-A selectivity ensures that the observed effects are not confounded by MAO-B inhibition, making it an essential reagent for studies investigating the neuroanatomical and neurochemical basis of tremor and for screening potential anti-tremor therapeutics.

Harmala Alkaloid Quantification Standard

Harmaline hydrochloride dihydrate, supplied with a typical purity of >98% as verified by HPLC, is the required standard for developing and validating quantitative analytical methods [1]. This high-purity, stable salt form is essential for accurately quantifying harmaline content in botanical raw materials (e.g., Peganum harmala seeds), plant extracts, traditional medicine formulations, and biological samples using techniques like HPLC-DAD, LC-MS/MS, or CE-UV. Unlike a less pure or undefined reference, it provides the analytical fidelity necessary for regulatory compliance, quality control, and reproducible pharmacokinetic/toxicokinetic studies.

Endothelium-Dependent Vasorelaxation & NO Signaling

For researchers studying vascular biology, harmaline is the β-carboline of choice for probing NO-dependent vasorelaxation pathways. Direct comparative studies have established that harmaline's vasorelaxant effect is mediated through actions on endothelial cells to release nitric oxide (NO), a property not shared by harmalol [1]. This defined mechanism allows investigators to use harmaline as a chemical probe to dissect endothelium-dependent and -independent signaling pathways, examine calcium channel regulation in vascular smooth muscle, and study endothelial dysfunction in various disease models.

MAO-A Function in Neuropharmacology & Behavior

The extreme MAO-A selectivity of harmaline (~25,000-fold over MAO-B) makes it an unparalleled tool for dissecting the specific role of this isozyme in the central nervous system [1]. Researchers investigating the effects of MAO-A inhibition on neurotransmitter levels (e.g., serotonin, norepinephrine), behavior, neuroprotection, or psychiatric disease models require this degree of selectivity to draw clear, unambiguous conclusions. Using a less selective analog like harmane would introduce MAO-B inhibition as a significant confounding variable, potentially obscuring or misinterpreting the results.

Application
Selection Property
Validation Focus
Tremor model induction (rodent)
NMDA inverse agonism and rhythmic firing induction
Inferior olive neuronal firing endpoint verification
Harmala alkaloid quantification
High-purity HPLC-verified reference standard
Chromatographic purity and calibration accuracy review
Endothelial NO signaling studies
Endothelium-dependent vasorelaxation mechanism
NO release and endothelial cell signaling validation
MAO-A specific neuropharmacology
High MAO-A selectivity over MAO-B
MAO-B activity control to avoid confounding effects

Technical Documentation Hub

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22 linked technical documents
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